molecular formula C9H15N3 B1350151 1-Pyridin-4-ylbutane-1,4-diamine CAS No. 374064-03-6

1-Pyridin-4-ylbutane-1,4-diamine

Cat. No.: B1350151
CAS No.: 374064-03-6
M. Wt: 165.24 g/mol
InChI Key: JLRNZARUDYNHFC-UHFFFAOYSA-N
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Description

1-Pyridin-4-ylbutane-1,4-diamine is a chemical compound with the molecular formula C9H15N3. It is characterized by a pyridine ring attached to a butane chain with two amine groups at the 1 and 4 positions.

Biochemical Analysis

Biochemical Properties

1-Pyridin-4-ylbutane-1,4-diamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with polyamine biosynthetic enzymes, influencing the synthesis of polyamines such as putrescine, spermidine, and spermine . These interactions are crucial for maintaining cellular homeostasis and regulating cell growth and differentiation.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the levels of amino acids and polyamines in plant cells, affecting their growth and development . Additionally, it can impact the expression of genes involved in polyamine biosynthesis and metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It can inhibit or activate enzymes involved in polyamine biosynthesis, leading to changes in gene expression and cellular metabolism . These interactions are essential for understanding its role in regulating cellular processes and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it can maintain its activity for extended periods, but its effects may diminish over time due to degradation . Long-term exposure to this compound can lead to alterations in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can promote cell growth and differentiation, while higher doses may lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the polyamine biosynthesis pathway. It interacts with enzymes such as ornithine decarboxylase and S-adenosylmethionine decarboxylase, influencing the levels of polyamines and other metabolites . These interactions are crucial for maintaining cellular homeostasis and regulating metabolic flux.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these processes is essential for optimizing its therapeutic applications and minimizing potential side effects.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and nucleus. Its activity and function are influenced by its subcellular localization, which is regulated by targeting signals and post-translational modifications . These factors are crucial for understanding its role in cellular processes and its potential therapeutic applications.

Preparation Methods

The synthesis of 1-Pyridin-4-ylbutane-1,4-diamine typically involves the reaction of pyridine derivatives with butane-1,4-diamine under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and cost-effectiveness .

Chemical Reactions Analysis

1-Pyridin-4-ylbutane-1,4-diamine undergoes various chemical reactions, including:

Scientific Research Applications

1-Pyridin-4-ylbutane-1,4-diamine has diverse applications in scientific research:

Comparison with Similar Compounds

1-Pyridin-4-ylbutane-1,4-diamine can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-pyridin-4-ylbutane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c10-5-1-2-9(11)8-3-6-12-7-4-8/h3-4,6-7,9H,1-2,5,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLRNZARUDYNHFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(CCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377982
Record name 1-pyridin-4-ylbutane-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374064-03-6
Record name 1,4-Butanediamine, 1-(4-pyridinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=374064-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-pyridin-4-ylbutane-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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